tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a trifluoroacetamido group, and a piperazine ring
Scientific Research Applications
tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antibacterial, and antifungal activities.
Material Science: The compound is used in the development of novel materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays and studies.
Mechanism of Action
Target of Action
It has been found to exhibit antibacterial activities against gram-positive strains such asStaphylococcus aureus and Bacillus subtilis , and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa . These bacteria are common pathogens, suggesting that the compound may act as an antimicrobial agent.
Mode of Action
Its antimicrobial activity was determined using the disc diffusion method, which measures the zone of inhibition in millimeters . This suggests that the compound may inhibit bacterial growth, but the specific biochemical interactions remain to be elucidated.
Biochemical Pathways
Given its observed antimicrobial activity
Result of Action
Its observed antimicrobial activity suggests that it may lead to the inhibition of bacterial growth . The exact molecular mechanisms and cellular effects, however, need to be investigated further.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is usually carried out under controlled conditions to ensure high yield and purity. For example, a common synthetic route involves dissolving piperazine in an organic solvent such as dichloromethane, followed by the addition of tert-butyl chloroformate and trifluoroacetic anhydride. The reaction mixture is then stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or trifluoroacetamido groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and ability to form specific interactions with biological targets, making it a valuable intermediate in drug development and other applications .
Properties
IUPAC Name |
tert-butyl 4-[(2,2,2-trifluoroacetyl)amino]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O3/c1-10(2,3)20-9(19)16-4-6-17(7-5-16)15-8(18)11(12,13)14/h4-7H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLCPJYNACWWHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678178 |
Source
|
Record name | tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198286-22-4 |
Source
|
Record name | tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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